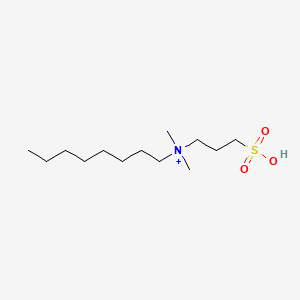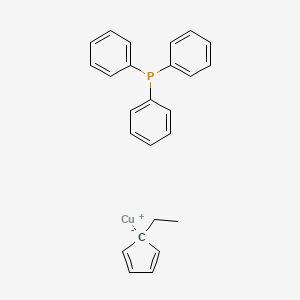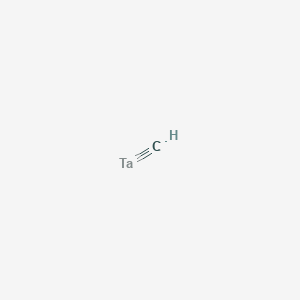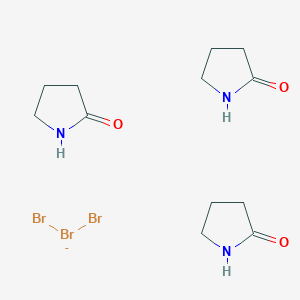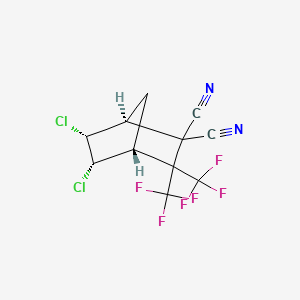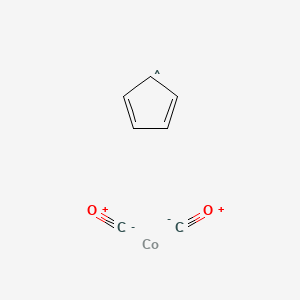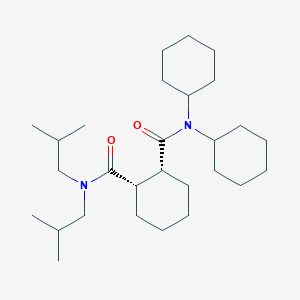
Lithium ionophore III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore III involves multiple steps, including the preparation of the di-imide structure. The process typically starts with the reaction of cyclohexane-1,2-dicarboxylic anhydride with amines to form the di-imide . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Lithium ionophore III primarily undergoes complexation reactions with lithium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable di-imide structure .
Common Reagents and Conditions: The complexation reactions involve lithium salts, such as lithium chloride or lithium perchlorate, in organic solvents like dichloromethane or acetonitrile. The reactions are usually carried out at room temperature .
Major Products: The major product of these reactions is the lithium-ion complex, which is highly selective and stable. This complex is used in various applications, including ion-selective electrodes .
Scientific Research Applications
Lithium ionophore III has a wide range of applications in scientific research:
Mechanism of Action
Lithium ionophore III functions by selectively binding to lithium ions through its di-imide structure. The ionophore forms a stable complex with lithium ions, facilitating their transport across lipid bilayers or their detection in ion-selective electrodes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and detection .
Comparison with Similar Compounds
- Lithium ionophore VIII
- Macrocyclic trinuclear complexes of methoxy-substituted arene ruthenium bridged by 2,3-pyridinediolate
Comparison: Lithium ionophore III is unique due to its noncyclic di-imide structure, which provides high selectivity for lithium ions. In contrast, lithium ionophore VIII and macrocyclic trinuclear complexes have different structural features and selectivity profiles . This compound’s stability and selectivity make it particularly suitable for applications in ion-selective electrodes .
Properties
Molecular Formula |
C28H50N2O2 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1S,2R)-2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3/t25-,26+/m0/s1 |
InChI Key |
QGKITQHJONXIQV-IZZNHLLZSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


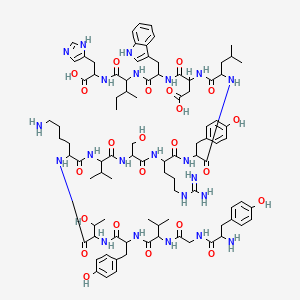
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
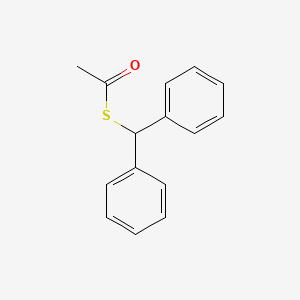

![[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)
